molecular formula C14H14N4O3 B6439984 N-[(furan-2-yl)methyl]-N,6-dimethyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2549018-30-4

N-[(furan-2-yl)methyl]-N,6-dimethyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B6439984
CAS RN: 2549018-30-4
M. Wt: 286.29 g/mol
InChI Key: QMOYSICOUGSZBR-UHFFFAOYSA-N
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Description

The compound “N-[(furan-2-yl)methyl]-N,6-dimethyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazolo[1,5-a]pyrazine ring, and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the amide group might be involved in reactions with acids or bases, while the furan ring might undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, its mechanism of action would involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring new synthetic routes, investigating its reactivity under different conditions, or testing its activity against various biological targets .

properties

IUPAC Name

N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-9-7-18-12(13(19)15-9)6-11(16-18)14(20)17(2)8-10-4-3-5-21-10/h3-7H,8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOYSICOUGSZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)N(C)CC3=CC=CO3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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